(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

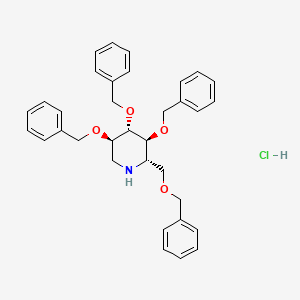

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₈ClNO₄ and its molecular weight is 560.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride, with CAS Number 72983-76-7, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C34H38ClNO4

- Molecular Weight : 560.12 g/mol

- Structure : The compound features a piperidine core substituted with multiple benzyloxy groups.

Dopamine Receptor Antagonism

Recent studies have highlighted the compound's role as an antagonist at dopamine receptors. Specifically, it has shown activity against the dopamine D4 receptor (D4R), which is implicated in various neuropsychiatric disorders.

- Ki Values : In competitive binding assays using HEK293 cells expressing human dopamine receptors, the compound exhibited Ki values indicating its affinity for D2R, D3R, and D4R:

This suggests that this compound may be a promising candidate for further development in treating conditions associated with dopamine dysregulation.

Stability and Metabolism

The compound's stability in biological systems is critical for its therapeutic potential. Studies indicate that it has improved stability in human liver microsomes compared to other analogs. This stability is essential for maintaining effective concentrations in vivo and minimizing metabolic degradation .

Case Study: Neuropsychiatric Applications

A study aimed at discovering novel D4R antagonists reported the synthesis of several benzyloxy piperidine derivatives. Among these derivatives, this compound was identified as one of the most potent compounds. The research focused on its ability to modulate dopaminergic signaling pathways relevant to conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Table of Biological Activity

| Compound | Target Receptor | Ki Value (nM) | Stability in Liver Microsomes |

|---|---|---|---|

| This compound | D2R | 167 | Moderate |

| This compound | D3R | 134 | High |

| This compound | D4R | 96 | High |

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound's structure suggests several pharmacological properties that are being explored:

Chemical Synthesis and Mechanisms

The synthesis of (2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Key steps include:

- Protection and Deprotection : Utilizing protecting groups during synthesis allows for selective reactions at specific functional sites on the molecule.

- Enzymatic Reactions : The compound may undergo various enzymatic reactions in biological systems that can enhance or inhibit its activity depending on environmental conditions.

Biological Interaction Studies

Research on the interactions of this compound with biological targets is crucial for understanding its therapeutic potential:

- Target Identification : Studies focus on identifying specific molecular targets within biological systems that the compound can modulate. This includes interactions with enzymes and receptors that could lead to therapeutic effects.

- In Vitro Assays : Various assays are employed to evaluate the biological activity of the compound, including cell viability assays and biochemical assays to measure interactions with specific targets.

Future Research Directions

Given the promising preliminary findings regarding the pharmacological properties of this compound, future research may focus on:

- Clinical Trials : Investigating its efficacy and safety in clinical settings for potential therapeutic applications.

- Mechanistic Studies : Further elucidating the mechanisms of action through advanced molecular modeling and docking studies.

- Development of Derivatives : Exploring structural modifications to enhance specific biological activities or reduce side effects.

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKTSVMJCTRAZ-JFPOYCEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.